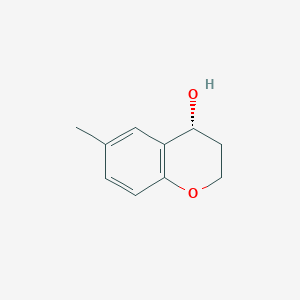
(+)-(R)-6-Methyl-4-chromanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-(R)-6-甲基-4-色满醇是一种手性化合物,由于其独特的化学结构和性质,在各个科学领域引起了极大的兴趣。该化合物是色满醇的衍生物,而色满醇以其抗氧化性能而闻名。第六位上的甲基和特定的立体化学(R构型)使其具有独特的特性。
准备方法
合成路线和反应条件
(+)-(R)-6-甲基-4-色满醇的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的方法是在酸性或碱性条件下对合适的先驱体进行环化,以形成色满醇环。第六位上甲基的引入可以通过使用碘甲烷或硫酸二甲酯等试剂进行选择性甲基化反应来实现。立体化学通过使用手性催化剂或起始原料来控制。
工业生产方法
在工业环境中,(+)-(R)-6-甲基-4-色满醇的生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括用于高效传热和传质的连续流动反应器,以及使用色谱等先进的纯化技术来分离所需的对映异构体。
化学反应分析
反应类型
(+)-(R)-6-甲基-4-色满醇会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将色满醇环转化为色满,从而改变其化学性质。
取代: 亲电或亲核取代反应可以在色满醇结构中引入不同的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当条件下使用卤素、卤代烷烃和亲核试剂(例如胺类、硫醇类)等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生醌,而取代反应可能会产生各种官能化的色满醇衍生物。
科学研究应用
(+)-(R)-6-甲基-4-色满醇在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂分子的构建模块和研究反应机理。
生物学: 该化合物的抗氧化性能使其在研究氧化应激和相关生物过程方面具有价值。
医学: 研究探讨了其潜在的治疗效果,包括其在预防或治疗与氧化损伤相关的疾病中的作用。
工业: 它用于配制食品防腐剂、化妆品和药品中的抗氧化剂。
作用机制
(+)-(R)-6-甲基-4-色满醇的作用机制涉及其清除自由基和抑制氧化过程的能力。该化合物与活性氧物质相互作用,使其中和,并防止细胞损伤。这种抗氧化活性是通过其色满醇环介导的,该环可以向自由基提供电子,从而稳定自由基。分子靶标包括参与氧化应激反应的各种酶和信号通路。
相似化合物的比较
(+)-(R)-6-甲基-4-色满醇可以与其他色满醇衍生物和抗氧化剂进行比较:
(+)-(R)-α-生育酚:
(+)-(R)-6-羟基色满醇: 该化合物在第六位上缺少甲基,导致反应性和生物活性不同。
(+)-(R)-6-甲基-2-色满醇: 甲基的位置不同,导致化学行为和应用方面的差异。
(+)-(R)-6-甲基-4-色满醇的独特性在于其特定的立体化学和甲基的存在,这些影响着其化学反应性和生物学效应。
属性
CAS 编号 |
882409-42-9 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
(4R)-6-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m1/s1 |
InChI 键 |
IOWHBWAURDUJKJ-SECBINFHSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)OCC[C@H]2O |
规范 SMILES |
CC1=CC2=C(C=C1)OCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















